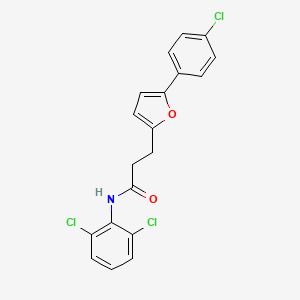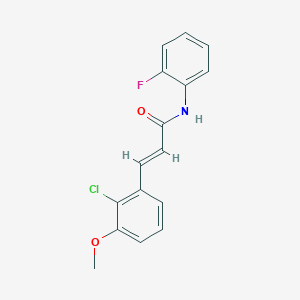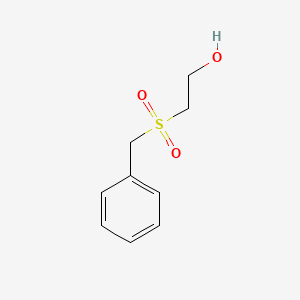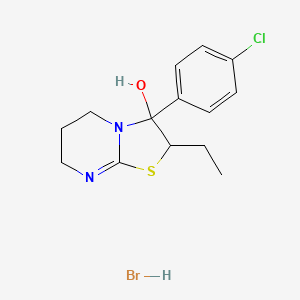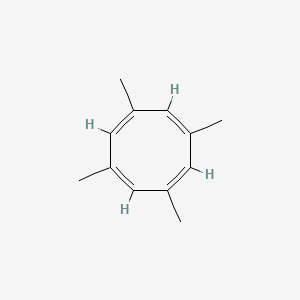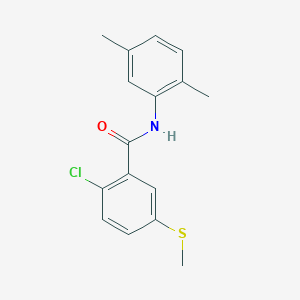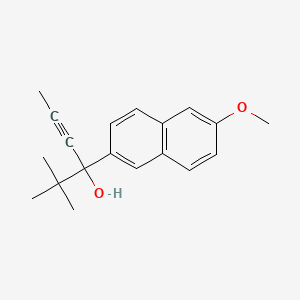
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL is a complex organic compound with a unique structure that includes a naphthyl group, a methoxy group, and a hexynol backbone
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL typically involves multiple steps, including the formation of the naphthyl group, the introduction of the methoxy group, and the construction of the hexynol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Naphthyl Group: This step often involves the use of naphthalene derivatives and various reagents to introduce the naphthyl group into the molecule.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Hexynol Backbone: This step involves the formation of the hexynol structure through reactions such as alkylation, alkyne formation, and hydroxylation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL exerts its effects involves its interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-pentyn-3-OL: This compound has a similar structure but with a pentynol backbone instead of a hexynol backbone.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-butyn-3-OL: This compound has a butynol backbone, making it shorter than the hexynol and pentynol analogs.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-propyn-3-OL: This compound has a propynol backbone, making it the shortest among the similar compounds.
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
67460-88-2 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylhex-4-yn-3-ol |
InChI |
InChI=1S/C19H22O2/c1-6-11-19(20,18(2,3)4)16-9-7-15-13-17(21-5)10-8-14(15)12-16/h7-10,12-13,20H,1-5H3 |
InChI Key |
VJWHWSRWEJBESU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


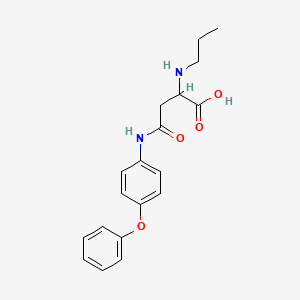
![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)

